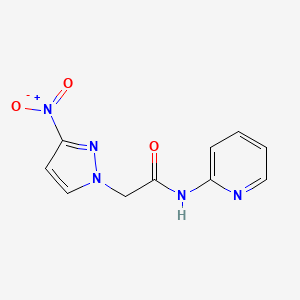
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CNPA, is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CNPA is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is known to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Wirkmechanismus
The exact mechanism of action of CNPA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the inflammatory response. CNPA is known to selectively inhibit COX-2 enzymes, which are induced during inflammation, without affecting the activity of COX-1 enzymes that are involved in the maintenance of gastric mucosal integrity.
Biochemical and physiological effects:
CNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to possess antipyretic properties, making it effective in reducing fever. Moreover, CNPA has been shown to possess antitumor activity by inhibiting the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CNPA is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. Moreover, its simple synthesis method and low cost make it an attractive candidate for drug development. However, one of the major limitations of CNPA is its poor solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of CNPA. Firstly, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Secondly, studies are needed to investigate its potential applications in the treatment of various inflammatory disorders and cancer. Thirdly, efforts should be made to improve its solubility and bioavailability to enhance its efficacy as a therapeutic agent. Finally, studies are needed to investigate the safety and toxicity of CNPA in humans to pave the way for its clinical development.
Wissenschaftliche Forschungsanwendungen
CNPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Moreover, CNPA has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O4/c1-21-10-3-2-8(13)6-9(10)14-12(18)7-16-5-4-11(15-16)17(19)20/h2-6H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBIDSNCZDPBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B3747238.png)
![1-methyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3-nitro-1H-1,2,4-triazole](/img/structure/B3747243.png)
![3-methyl-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B3747250.png)
![3-amino-6-methyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B3747256.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3747264.png)
![6-(2-chlorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B3747272.png)






![4-{[(4-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747341.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747342.png)